molecular formula C23H19FN4OS B3405388 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 1351599-96-6

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

Cat. No.: B3405388
CAS No.: 1351599-96-6
M. Wt: 418.5
InChI Key: UPYZOPXYUSBQDD-UHFFFAOYSA-N
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Description

“(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone” is a heterocyclic compound featuring a piperidine-thiadiazole core linked to a quinoline moiety via a methanone bridge. The 2-fluorophenyl substituent on the thiadiazole ring introduces steric and electronic effects that influence its bioactivity and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with multiple biological targets, including enzymes and receptors implicated in cancer and infectious diseases .

The thiadiazole ring is known for its electron-deficient nature, enhancing binding affinity to hydrophobic pockets in proteins, while the quinoline moiety contributes to π-π stacking interactions with aromatic residues in target sites. The fluorine atom at the ortho position of the phenyl group may improve metabolic stability by reducing cytochrome P450-mediated oxidation .

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS/c24-18-9-3-2-8-17(18)22-27-26-21(30-22)16-7-5-13-28(14-16)23(29)20-12-11-15-6-1-4-10-19(15)25-20/h1-4,6,8-12,16H,5,7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYZOPXYUSBQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related analogues, focusing on substituent variations and their implications:

Compound Key Structural Features Reported Bioactivity Reference
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone (Target) 2-Fluorophenyl, quinolin-2-yl, piperidine-thiadiazole Antiproliferative activity against cancer cell lines (IC₅₀: 1.2–3.8 μM)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-Fluorophenyl, 4-methoxyphenyl, thiazolidinone Moderate antifungal activity (MIC: 12.5–25 μg/mL)
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides Quinoxalinyl, benzamide, thiadiazole Inhibitory activity against EGFR kinase (IC₅₀: 0.8 μM)
N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide Benzylpiperidine, 2-chlorobenzamide Antipsychotic potential (D₂ receptor binding Ki: 15 nM)
{(S)-2-[3-(3-fluoro-2-methylphenyl)-[1,2,4]oxadiazol-5-yl]pyrrolidin-1-yl}-(3-methyl-2-[1,2,3]triazol-2-ylphenyl)methanone 3-Fluoro-2-methylphenyl, triazole, pyrrolidine-oxadiazole COX-2 inhibition (IC₅₀: 0.5 μM)

Key Observations

Substitution at the ortho position (as in the target) reduces metabolic dehalogenation compared to para-substituted fluorophenyl derivatives .

Heterocyclic Core Variations: Thiadiazole-containing compounds (target, ) exhibit broader kinase inhibition profiles than oxadiazole derivatives (e.g., ), possibly due to greater electron-withdrawing effects.

Pharmacokinetic Profiles: Piperidine-based compounds (target, ) generally show better blood-brain barrier penetration than pyrrolidine derivatives (e.g., ), as noted in CNS-targeting studies . The methanone linker in the target compound improves aqueous solubility compared to thiazolidinone or benzamide analogues .

Research Findings

  • Anticancer Activity : The target compound demonstrated superior antiproliferative activity (IC₅₀: 1.2–3.8 μM) compared to the 4-fluorophenyl analogue (IC₅₀: >10 μM) in HT-29 and MCF-7 cell lines, highlighting the importance of fluorine positioning .
  • Enzyme Inhibition: In kinase assays, the quinolin-2-yl group in the target showed 3-fold higher EGFR inhibition than quinoxalinyl derivatives (IC₅₀: 0.8 μM vs. 2.4 μM) .
  • Metabolic Stability : The target compound exhibited a longer half-life (t₁/₂: 4.2 h) in hepatic microsomes than the triazole-containing analogue (t₁/₂: 1.8 h), attributed to reduced CYP3A4-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone

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